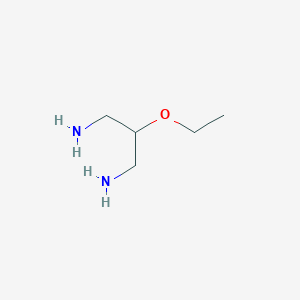

2-Ethoxypropane-1,3-diamine

Description

Significance of Diamine Scaffolds in Contemporary Chemical Research

Diamine scaffolds are fundamental building blocks in modern chemical research due to their versatile applications. They are integral to the synthesis of Schiff bases, which are important in coordination chemistry, catalysis, and the development of materials with unique magnetic and supramolecular properties. researchgate.netiucr.org Schiff base metal complexes, often derived from diamines, are utilized as catalysts in reactions like the Henry reaction and Michael addition. researchgate.net

Furthermore, the structural flexibility of aliphatic diamines plays a critical role in the self-assembly of coordination polymers, influencing the resulting network structures. researchgate.net The length of the methylene (B1212753) chain separating the two nitrogen atoms in a diamine is a significant factor in determining the properties of the resulting compounds. nih.gov In the field of medicinal chemistry, certain diamine ligands have been shown to contribute to the cytotoxic activity of metal complexes, making them promising candidates for the development of novel anticancer agents. grafiati.com The discovery of cisplatin's anticancer properties highlighted the importance of dinitrogen-containing moieties, spurring research into metal complexes with various diamine ligands. grafiati.com

Overview of Ether-Containing Amine Derivatives in Synthetic Chemistry

Ethers and amines are both vital classes of organic compounds. Ethers feature an oxygen atom connected to two alkyl or aryl groups, while amines contain a basic nitrogen atom with a lone pair of electrons. scribd.com The incorporation of an ether linkage into an amine derivative can significantly influence its chemical and physical properties, such as solubility. For instance, diglycolamide (DGA) derivatives with short alkyl chains are highly soluble in water, whereas those with long alkyl chains exhibit greater solubility in organic solvents like n-dodecane. researchgate.net

The synthesis of ether-containing amines can be achieved through various methods, including the Williamson ether synthesis, Mitsunobu reaction, and transition metal-catalyzed processes. researchgate.net A notable three-step protection-etherification-deprotection process starting from diethanolamine (B148213) offers a simple and high-yield route to novel secondary amines with long chains containing ether bonds. researchgate.net These ether-containing amine derivatives are valuable precursors for synthesizing other functional molecules. researchgate.net In the context of natural products, enol ethers and enamines are key functionalities, and their synthesis is a significant area of research. acs.org

Research Context of 2-Ethoxypropane-1,3-diamine within Substituted Propane-1,3-diamine Architectures

This compound belongs to the family of substituted propane-1,3-diamines. Propane-1,3-diamine, also known as trimethylenediamine, is a colorless liquid that is a building block in the synthesis of various heterocyclic compounds and coordination complexes. wikipedia.org The substitution on the propane-1,3-diamine backbone can significantly alter the molecule's properties and applications.

Research into 2-substituted-propane-1,3-diamines has explored their enantioselectivity in lipase-mediated reactions. nih.gov For instance, the lipase (B570770) from Pseudomonas cepacia has been studied for its ability to desymmetrize a range of prochiral 2-substituted-propane-1,3-diamines. nih.gov Furthermore, studies on the self-assembly of molecular arrays have shown that propane-1,3-diamine can form 2:1 host-guest complexes with carboxylic acids like 4-tert-butylbenzoic acid, driven by hydrogen bonding. pnas.org

The specific compound, this compound, is a liquid with a molecular weight of 118.18 g/mol . sigmaaldrich.com Its structure, featuring an ethoxy group at the 2-position of the propane-1,3-diamine backbone, makes it a unique building block for further chemical synthesis. fluorochem.co.uk

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uk |

| CAS Number | 210232-59-0 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C5H14N2O | sigmaaldrich.com |

| Molecular Weight | 118.18 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Canonical SMILES | CCOC(CN)CN | fluorochem.co.uk |

| InChI | InChI=1S/C5H14N2O/c1-2-8-5(3-6)4-7/h5H,2-4,6-7H2,1H3 | fluorochem.co.uk |

| InChI Key | LHYPCRYZSCFULV-UHFFFAOYSA-N | sigmaaldrich.com |

Properties

IUPAC Name |

2-ethoxypropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-2-8-5(3-6)4-7/h5H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYPCRYZSCFULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxypropane 1,3 Diamine and Analogues

Classical and Modern Approaches to 1,3-Diamine Synthesis

The synthesis of 1,3-diamines is a significant area of organic chemistry, as these motifs are present in numerous natural products and serve as crucial building blocks for pharmaceuticals and polymers. rsc.orgresearchgate.net While the synthesis of their 1,2-diamine counterparts has been more extensively studied, a variety of effective methods for preparing 1,3-diamines have been developed. rsc.orgscispace.com These approaches can be broadly categorized into amination reactions and reductive transformations.

Amination Reactions for Terminal Amine Formation

Amination reactions are fundamental to the synthesis of diamines, involving the direct or indirect introduction of amino groups onto a carbon scaffold.

Direct Amination of Diols: One of the most direct routes to 1,3-diamines is the amination of the corresponding 1,3-diols. d-nb.inforesearchgate.net For the synthesis of 2-Ethoxypropane-1,3-diamine, the logical precursor would be 2-Ethoxypropane-1,3-diol. This transformation can be achieved using ammonia (B1221849) in the presence of a suitable catalyst, often based on ruthenium or iridium complexes. d-nb.inforesearchgate.net The reaction typically proceeds via a "hydrogen shuttling" or "borrowing hydrogen" mechanism, where the diol is transiently oxidized to a dicarbonyl intermediate, which then undergoes reductive amination in situ, with water being the only byproduct. d-nb.info

C-H Amination: Modern synthetic methods have enabled the direct amination of C-H bonds, offering a highly efficient route to amines. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, can convert alkylsulfamides into cyclic sulfamides, which serve as precursors to 1,3-diamines. nih.gov These cyclic intermediates can be opened under mild conditions to yield differentially protected 1,3-diamines. nih.gov While not a direct route for the title compound, this methodology highlights the advanced strategies available for constructing the 1,3-diamine backbone.

| Method | Starting Material | Key Reagents/Catalysts | General Product | Reference |

|---|---|---|---|---|

| Direct Amination of Diols | 1,3-Diol | Ammonia (NH3), Ruthenium or Iridium complexes | 1,3-Diamine | d-nb.inforesearchgate.net |

| Rhodium-Catalyzed C-H Amination | Alkylsulfamide | Rhodium(II) catalyst, Oxidant (e.g., PhI(OAc)2) | Cyclic Sulfamide (precursor to 1,3-Diamine) | nih.gov |

Reductive Transformations in Diamine Synthesis

Reductive amination is a cornerstone of amine synthesis, providing a versatile and widely used method for converting carbonyl compounds into amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org This process involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of 1,3-diamines, a precursor containing two carbonyl groups or their equivalents (like nitriles or oximes) is required. A hypothetical route to this compound via this method would involve the reductive amination of 2-ethoxy-1,3-propanedialdehyde or a related dinitrile. The reaction is typically carried out in one pot, where the carbonyl compound, ammonia, and a reducing agent are combined. wikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.com

| Precursor Type | Key Reagents | Intermediate | Reducing Agent | Reference |

|---|---|---|---|---|

| Dicarbonyl (e.g., Malondialdehyde derivative) | Ammonia (NH3) or Amine source | Di-imine | NaBH₃CN, NaBH₄, H₂/Catalyst | wikipedia.orgmasterorganicchemistry.com |

| Dinitrile (e.g., Malononitrile derivative) | - | - | H₂/Catalyst (e.g., Raney Nickel), LiAlH₄ | researchgate.net |

| Dioxime | - | - | H₂/Catalyst, Na/Ethanol (B145695) | tandfonline.com |

Strategies for Ether Linkage Incorporation within Diamine Scaffolds

Williamson Ether Synthesis: A classical approach to forming the ether linkage is the Williamson ether synthesis. In the context of the target molecule, one could envision a synthesis starting from a glycerol (B35011) derivative, such as 1,3-dichloro-2-propanol. Reaction with sodium ethoxide would form 1,3-dichloro-2-ethoxypropane. Subsequent nucleophilic substitution of the chlorides with an amine source, such as sodium azide (B81097) followed by reduction, or direct reaction with ammonia under pressure, would yield the final diamine.

Starting from an Ether-Containing Precursor: The most direct strategy involves using a commercially available or easily synthesized starting material that already possesses the 2-ethoxy group. As previously mentioned, 2-Ethoxypropane-1,3-diol is an ideal precursor. The conversion of this diol to the diamine via catalytic amination directly installs the required amino groups while preserving the ether linkage. d-nb.info This approach avoids the potentially harsh conditions of nucleophilic substitution on chlorinated precursors and is more atom-economical.

Stereoselective Synthesis of Chiral 2-Substituted Propane-1,3-diamines

When the 2-substituent on the propane-1,3-diamine is not hydrogen, the C2 carbon becomes a stereocenter. The synthesis of enantiomerically pure chiral diamines is of great interest, as they are valuable as chiral ligands in asymmetric catalysis and as components of pharmaceuticals. researchgate.netchemrxiv.org

Asymmetric Catalysis in C-N Bond Formation for Chiral Diamines

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules, including diamines. chemrxiv.orgrsc.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

Transition Metal Catalysis: Various transition metals, including rhodium, palladium, and copper, have been employed in catalysts for asymmetric C-N bond formation. nih.govbohrium.com For instance, palladium-catalyzed asymmetric allylic amination can be used to prepare enantioenriched allylic amines, which can serve as precursors for more complex diamine structures. nih.gov Similarly, rhodium-catalyzed C-H amination reactions can proceed with high stereospecificity, allowing for the creation of enantiopure tetrasubstituted amine derivatives from chiral starting materials. nih.gov The development of chiral ligands that coordinate to the metal center is key to inducing high enantioselectivity in these transformations. nih.govresearchgate.net

Chiral Auxiliary Methodologies for Enantioselective Routes

The use of a chiral auxiliary is a classical and reliable strategy for controlling stereochemistry during a synthesis. nih.govwikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate. It then directs the stereochemical outcome of a subsequent reaction before being removed, yielding the enantiomerically enriched product. wikipedia.org

Enantioenrichment and Resolution Techniques for Stereoisomers

This compound possesses a stereocenter at the second carbon atom, meaning it exists as a pair of enantiomers. For applications in fields such as asymmetric catalysis or pharmaceuticals, the synthesis of enantiomerically pure forms is crucial. The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution. Several techniques can be applied to achieve the enantioenrichment of this compound and analogous chiral diamines.

Classical Resolution via Diastereomeric Salt Formation The most traditional and widely used method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic diamine with a chiral resolving agent, which is typically an enantiomerically pure acid. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the diamine can be recovered by treating the salt with a base to remove the resolving agent.

Commonly used chiral resolving agents for amines include:

| Resolving Agent | Type | Application |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with chiral bases. |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid effective for forming crystalline salts with amines. wikipedia.org |

| Mandelic Acid | Chiral α-Hydroxy Acid | Used in the resolution of various chiral amines and other compounds. researchgate.net |

| (S)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNPPA) | Chiral Phosphoric Acid | Effective for a wide range of amines, often forming highly crystalline salts. |

Kinetic Resolution Kinetic resolution is a method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing it to be separated from the slower-reacting enantiomer. This can be achieved through enzymatic or non-enzymatic catalytic processes.

Enzymatic Kinetic Resolution (EKR): Enzymes such as lipases or proteases can selectively acylate one enantiomer of a racemic diamine, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated. The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. wiley.com

Catalytic Kinetic Resolution: Chiral metal complexes can be used to catalyze a reaction that selectively transforms one enantiomer. For example, dirhodium catalysts have been used in C-H insertion reactions that demonstrate kinetic resolution of 2-substituted pyrrolidines, a related class of chiral amines. nih.gov

Dynamic Kinetic Resolution (DKR) Dynamic kinetic resolution is an advanced technique that overcomes the 50% yield limitation of standard kinetic resolution. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. This has been successfully applied in the synthesis of chiral vicinal diamines through processes involving iridium-catalyzed sequential dynamic kinetic resolution. researchgate.net

Sustainable and Green Synthesis Pathways for Diamines

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. The principles of green chemistry, such as using renewable feedstocks, employing catalytic reagents over stoichiometric ones, and minimizing waste, are central to the synthesis of diamines, including this compound. chemrxiv.orgresearchgate.netchemrxiv.org A key focus is the use of water as a solvent and the development of biomimetic catalysts that can operate under mild conditions. chemrxiv.orgchemrxiv.org

Biocatalysis has emerged as a powerful green technology for producing chiral compounds, offering high selectivity and efficiency under mild conditions. mdpi.com Enzymes, particularly transaminases, are at the forefront of sustainable diamine synthesis.

ω-Transaminases (ATAs) Amine transaminases (ATAs), also known as ω-transaminases (ω-TA), are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor (a ketone or aldehyde). mdpi.com This reaction is highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comdiva-portal.org The catalytic cycle involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which accepts the amino group from the donor to become pyridoxamine (B1203002) phosphate (PMP), and then transfers it to the ketone substrate. mdpi.commdpi.com

A potential biocatalytic route to enantiopure (R)- or (S)-2-Ethoxypropane-1,3-diamine could involve the double amination of a prochiral precursor, 2-ethoxy-1,3-propanedione, using an engineered ATA. The choice of a specific (R)- or (S)-selective enzyme would determine the stereochemistry of the final product.

A significant challenge in transaminase-catalyzed reactions is the often unfavorable reaction equilibrium. diva-portal.orgnih.gov To overcome this, researchers have developed "smart" amine donors, such as specific diamines (e.g., cadaverine (B124047) or o-xylylenediamine), which, after donating their amino groups, form a stable cyclic byproduct that shifts the equilibrium towards product formation. nih.govnottingham.ac.uk

Furthermore, microorganisms possess natural biosynthetic pathways for producing fundamental diamine building blocks like 1,3-diaminopropane (B46017) from renewable resources like glucose. nih.gov These pathways can be harnessed and engineered in microbial cell factories to provide a sustainable source of diamine scaffolds. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste at the molecular level. acs.org

The formula for calculating percent atom economy is:

Synthetic strategies for diamines can be evaluated based on their atom economy.

High Atom Economy Reactions: Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the final product. acs.org Examples relevant to diamine synthesis include:

Direct Hydroamination: The addition of an amine across a double bond. The hydroamination of allylic amines to form 1,2-diamines is a 100% atom-economical process. rsc.org A similar strategy for 1,3-diamines would also be highly efficient.

Reductive Amination: While this involves a reducing agent, if hydrogen gas is used with a catalyst, the only byproduct is water, leading to a very high atom economy.

Low Atom Economy Reactions: Substitution and elimination reactions often generate stoichiometric byproducts that are not incorporated into the final product, leading to lower atom economy. wikipedia.org

Wittig-type Reactions: These reactions are known for their poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.org

The following table provides a theoretical comparison of two synthetic approaches for a generic 1,3-diamine, highlighting the impact on atom economy.

| Synthetic Approach | Reaction Type | Byproducts | Theoretical Atom Economy | Green Chemistry Assessment |

|---|---|---|---|---|

| Direct Diamination of an Allene | Addition Reaction | None (in an ideal reaction) | 100% | Excellent. Maximizes the use of starting materials. |

| Synthesis via Gabriel Amine Synthesis | Substitution/Hydrolysis | Phthalic acid salts, other reagents from multi-step process. wikipedia.org | < 50% | Poor. Generates significant stoichiometric waste. |

By prioritizing catalytic routes, biocatalysis, and addition reactions, the synthesis of this compound and its analogues can be designed to be more efficient and environmentally sustainable. primescholars.combuecher.de

Reactivity and Mechanistic Investigations of 2 Ethoxypropane 1,3 Diamine

Nucleophilic Behavior of Primary Amine Functionalities

The two primary amine groups in 2-ethoxypropane-1,3-diamine are the primary sites of its nucleophilic reactivity. The lone pair of electrons on the nitrogen atoms allows them to attack electron-deficient centers, participating in a variety of chemical transformations.

Alkylation and Acylation Reactions

Alkylation: The primary amine groups of this compound are expected to readily undergo nucleophilic substitution reactions with alkyl halides. This reaction, known as N-alkylation, can proceed in a stepwise manner, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, using a limited amount of the alkylating agent would favor mono- or di-alkylation, while an excess would likely lead to exhaustive alkylation.

Acylation: In a similar fashion, the primary amines are susceptible to acylation by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of amide linkages. The acylation of both amine groups would yield a diamide. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Expected Products of Alkylation and Acylation of this compound

| Reactant | Product Structure (Illustrative) | Product Name (Illustrative) |

| Methyl Iodide (Excess) | (CH₃)₃N⁺CH₂CH(OCH₂CH₃)CH₂N⁺(CH₃)₃ 2I⁻ | N1,N1,N1,N3,N3,N3-Hexamethyl-2-ethoxypropane-1,3-diaminium iodide |

| Acetyl Chloride (2 equiv.) | CH₃CONHCH₂CH(OCH₂CH₃)CH₂NHCOCH₃ | N,N'-(2-ethoxypropane-1,3-diyl)diacetamide |

Condensation Reactions with Carbonyl-Containing Substrates

The primary amine functionalities of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). Given the presence of two primary amine groups, reactions with dicarbonyl compounds could lead to the formation of macrocyclic structures or polymers. For example, reaction with a dialdehyde (B1249045) could result in the formation of a diazacyclic compound. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. A study on the condensation of propane-1,3-diamine with formaldehyde (B43269) showed the formation of various cyclic and oligomeric products depending on the reaction conditions. semanticscholar.org A similar reactivity pattern can be anticipated for this compound.

Ring-Opening Reactivity with Electrophilic Cyclic Compounds

The nucleophilic nature of the primary amines makes them capable of opening strained electrophilic rings, such as epoxides. This reaction proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. With two primary amine groups, this compound can react with two equivalents of an epoxide. The regioselectivity of the ring-opening (i.e., which carbon of the epoxide is attacked) is influenced by steric and electronic factors of the epoxide and the reaction conditions (acidic or basic catalysis). libretexts.orgopenstax.org In base-catalyzed or neutral conditions, the amine typically attacks the less sterically hindered carbon atom of the epoxide. openstax.org

Influence of the Internal Ether Moiety on Molecular Reactivity

Intramolecular Interactions and Conformational Effects

The ether oxygen in this compound can engage in intramolecular hydrogen bonding with the hydrogen atoms of the nearby primary amine groups. This interaction can influence the conformational preferences of the molecule. Theoretical conformational analyses of similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that various staggered and eclipsed conformations are possible, with the anti-periplanar conformation often being the most stable. mdpi.com The presence of the ether linkage in this compound could favor specific gauche conformations to facilitate intramolecular hydrogen bonding between the ether oxygen and an amine proton. This can affect the accessibility of the amine lone pairs for external reactions.

Modulation of Hydrogen Bonding Capabilities

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Interaction Type | Donor | Acceptor |

| Intramolecular | -NH₂ | Ether Oxygen |

| Intermolecular | -NH₂ | External H-bond acceptor (e.g., solvent) |

| Intermolecular | External H-bond donor (e.g., solvent) | -NH₂ or Ether Oxygen |

Fundamental Reaction Mechanisms and Kinetic Analysis

Elucidation of Reaction Pathways and Intermediates

No specific research data is available in the public domain to detail the reaction pathways and intermediates for this compound.

Determination of Kinetic Parameters and Rate-Limiting Steps

No specific kinetic parameters or studies on rate-limiting steps for reactions involving this compound have been found in the reviewed literature.

This report underscores a gap in the chemical literature and points to an opportunity for future research into the fundamental reactivity of this specific diamine.

Coordination Chemistry of 2 Ethoxypropane 1,3 Diamine

Chelation Properties and Ligand Design Principles

The chelation of a metal ion by a polydentate ligand, such as 2-Ethoxypropane-1,3-diamine, is a thermodynamically favorable process known as the chelate effect. This effect arises from the positive entropy change that occurs when multiple solvent molecules coordinated to a metal ion are displaced by a single chelating ligand.

Bidentate Coordination Modes of 1,3-Diamine Ligands

1,3-diamine ligands, including this compound, typically coordinate to a metal center in a bidentate fashion through the lone pairs of electrons on their two nitrogen atoms. wikipedia.org This coordination results in the formation of a six-membered chelate ring. wikipedia.org The general structure of such a chelate ring consists of the metal ion, the two coordinating nitrogen atoms, and the three carbon atoms of the propane (B168953) backbone.

Steric and Electronic Perturbations by the Ethoxy Group on Metal Coordination

The presence of an ethoxy group at the 2-position of the propane-1,3-diamine backbone is expected to introduce significant steric and electronic perturbations to the coordination environment of a metal complex.

Steric Effects: The ethoxy group is sterically more demanding than a hydrogen atom. This increased bulk will likely influence the conformation of the six-membered chelate ring. The ethoxy group will preferentially occupy an equatorial position within the chair conformation of the chelate ring to minimize steric interactions with the other ring atoms and ligands on the metal center. This steric hindrance can affect the stability of the resulting complex and may influence the coordination geometry adopted by the metal ion.

Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons and introduces a polar, electron-donating inductive effect. While the ether oxygen is generally a weak Lewis base and is not expected to directly coordinate to the metal center in the presence of the much stronger amine donors, its presence can still influence the electronic properties of the ligand. researchgate.net The inductive effect of the ethoxy group can increase the electron density on the nitrogen atoms, potentially enhancing their donor strength and the stability of the metal-nitrogen bonds.

Formation and Stability of Chelate Ring Systems

The formation of a metal complex with this compound involves the displacement of solvent molecules from the metal's coordination sphere by the two nitrogen donor atoms of the diamine. The stability of the resulting six-membered chelate ring is governed by several factors:

The Chelate Effect: As mentioned, the formation of a chelate ring is entropically favored.

Ring Strain: Six-membered rings are generally less strained than four- or seven-membered rings, contributing to their stability. The chair conformation adopted by the chelate ring minimizes torsional and angle strain.

Substituent Effects: The ethoxy group at the 2-position will influence the stability of the complex. The steric bulk of the ethoxy group could potentially introduce some strain, which might slightly decrease the stability of the complex compared to an unsubstituted 1,3-diaminopropane (B46017) complex. However, the electron-donating nature of the ethoxy group could enhance the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds and increased stability. The net effect on stability will be a balance of these opposing steric and electronic influences.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-amine complexes.

Formation of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with the diamine ligand in a suitable solvent. The choice of solvent would depend on the solubility of the reactants, with alcohols like methanol (B129727) or ethanol (B145695) being common choices.

The stoichiometry of the reaction would determine the nature of the resulting complex. For example, reacting a metal ion that favors a coordination number of six, such as nickel(II) or cobalt(II), with three equivalents of the bidentate this compound ligand would be expected to yield a tris-chelate complex, [M(this compound)₃]²⁺. Similarly, reacting a square planar metal ion like palladium(II) or platinum(II) with two equivalents of the ligand would likely produce a bis-chelate complex, [M(this compound)₂]²⁺.

The general synthetic approach can be represented by the following equation:

M²⁺ + n(H₂NCH₂CH(OCH₂CH₃)CH₂NH₂) → [M(H₂NCH₂CH(OCH₂CH₃)CH₂NH₂)ₙ]²⁺

The structural characterization of these complexes would rely on a variety of techniques:

X-ray Crystallography: This would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the conformation of the chelate ring.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Changes in the N-H stretching and bending vibrations upon coordination would confirm the involvement of the amine groups in bonding to the metal.

UV-Visible Spectroscopy: The d-d electronic transitions of the metal ion would be sensitive to the coordination environment, providing information about the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would provide detailed information about the structure of the ligand in the coordinated state.

Interactions with Main Group Metal Centers

This compound is also capable of forming complexes with main group metal ions, such as those from the s-block (e.g., Mg²⁺, Ca²⁺) and p-block (e.g., Al³⁺, Ga³⁺). The coordination chemistry of main group metals is often dominated by electrostatic interactions, and they tend to have more flexible coordination geometries and higher coordination numbers than transition metals.

The synthesis of main group metal complexes would be similar to that for transition metals, involving the reaction of a main group metal salt with the ligand. The resulting complexes would likely be characterized by similar methods, with a strong reliance on X-ray crystallography and NMR spectroscopy to elucidate their structures. The presence of the ethoxy group could influence the solubility and crystal packing of these complexes.

While no specific complexes of this compound with main group metals have been reported, it is reasonable to expect that it would act as a bidentate chelating ligand, forming stable complexes with a variety of main group metal ions.

Catalytic Applications of this compound-Metal Complexes

Diamine ligands are cornerstones in the field of catalysis, prized for their ability to form stable, well-defined complexes that can actively and selectively promote a wide range of chemical transformations. The structural features of this compound—a flexible, bidentate N,N-donor—make its metal complexes promising candidates for various catalytic applications.

Homogeneous Catalysis Employing Diamine Ligands

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often allows for high activity and selectivity under mild conditions. Metal complexes incorporating diamine ligands are particularly effective in this domain. The two nitrogen donors of the diamine chelate the metal center, forming a stable complex that prevents metal precipitation and can modulate the metal's reactivity.

The utility of diamine ligands is prominent in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. researchgate.netresearchgate.net While bulky phosphine (B1218219) ligands are common, N-donor ligands like diamines have emerged as effective alternatives. researchgate.net They can stabilize the active palladium species, facilitating the key steps of the catalytic cycle. The specific steric and electronic properties imparted by the diamine ligand, such as the bite angle and the electron-donating ability of the nitrogen atoms, are crucial for catalytic efficiency.

| Metal | Diamine Ligand Type | Reaction Type | Key Advantage of Diamine Ligand |

|---|---|---|---|

| Palladium | N,N'-Dimethylethylenediamine | Suzuki-Miyaura Coupling | Stabilizes Pd(0) and Pd(II) intermediates, phosphine-free system. |

| Copper | 1,2-Diaminocyclohexane | Ullmann Condensation | Increases solubility and prevents catalyst aggregation. |

| Rhodium/Iridium | 1,2-Diphenylethylenediamine | Transfer Hydrogenation | Forms stable, active bifunctional catalysts. |

Asymmetric Catalysis Mediated by Chiral Metal-Diamine Complexes

The synthesis of single-enantiomer compounds is a critical challenge in pharmaceuticals and materials science. Chiral metal-diamine complexes are among the most powerful tools for asymmetric catalysis. researchgate.net By introducing chirality into the diamine backbone, it is possible to create a chiral environment around the metal center. This chiral pocket can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other.

If this compound is prepared in an enantiomerically pure form, its complexes could be applied to asymmetric transformations. The ethoxy group at the C2 position would create a chiral center. The pioneering work on catalysts derived from chiral 1,2-diamines, such as (1R,2R)-cyclohexane-1,2-diamine and 1,2-diphenylethylene-1,2-diamine, has demonstrated their exceptional performance in reactions like asymmetric hydrogenation, amination, and carbon-carbon bond formation. nih.govnih.govmdpi.com These catalysts often achieve excellent yields and very high enantiomeric excess (ee).

| Catalyst System | Reaction | Product Type | Typical Enantioselectivity |

|---|---|---|---|

| [RuCl₂( (R,R)-TsDPEN )(p-cymene)] | Asymmetric Transfer Hydrogenation of Ketones | Chiral Secondary Alcohols | >95% ee |

| [Pd( (S,S)-chiraphos )(OTf)₂] | Asymmetric Hydroamination | Chiral Amines | 80-95% ee |

| [Rh( (R,R)-Me-DuPhos )(COD)]BF₄ | Asymmetric Hydrogenation of Alkenes | Chiral Alkanes | >99% ee |

Role of Diamine Ligands in Organometallic Reaction Mechanisms

Oxidative Addition: In cross-coupling reactions, the first step is often the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, such as Pd(0). The electron-donating diamine ligand increases the electron density on the metal, which can facilitate this typically rate-determining step. nih.govlibretexts.orgnih.gov

Transmetalation: In this step, an organic group is transferred from one metal (e.g., boron in Suzuki coupling) to the catalyst's metal center. The diamine ligand can influence the rate of this step by creating an open coordination site, which is necessary for the incoming nucleophile to bind.

Reductive Elimination: This is the final, product-forming step, where two organic groups couple and are released from the metal center, regenerating the active catalyst. The steric bulk and bite angle of the diamine ligand are critical here. A ligand that is sufficiently bulky can promote reductive elimination by creating steric pressure that favors the lower coordination number of the regenerated catalyst. uwindsor.ca Rigid bidentate nitrogen ligands have been shown to stabilize various oxidation states of metals like palladium, which is crucial for understanding the intermediates and potential side reactions within the catalytic cycle. acs.orgacs.org

Based on a comprehensive search of scientific and technical literature, there is insufficient published research available to construct a detailed article on the specific applications of This compound according to the provided outline. While the compound is listed in chemical supplier databases, detailed studies concerning its role in the specified areas of materials science and advanced organic synthesis are not present in the available search results.

The search did not yield specific information on the use of this compound as a monomer for polyamides or polyurethanes, a building block for dendrimers, a nucleating agent for polymers, or as a precursor or scaffold in complex organic transformations. The literature extensively covers these applications with other, more common diamines, but specific data and research findings for this compound are absent.

Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested sections and subsections without speculating or including information on unrelated compounds, which would violate the instructions.

Applications As a Building Block and Precursor in Materials Science and Advanced Organic Synthesis

Synthesis of Functional Organic Compounds and Heterocyclic Structures

Derivatization for Tailored Functional Properties (e.g., sulfonamide formation)

The primary amine functionalities of 2-Ethoxypropane-1,3-diamine are readily available for derivatization, allowing for the synthesis of molecules with specific, tailored properties. A notable example of such derivatization is the formation of sulfonamides. This reaction typically involves the coupling of the diamine with a sulfonyl chloride in the presence of a base, resulting in the formation of a stable S-N bond. organic-chemistry.org

The synthesis of sulfonamides from amines can be achieved through various methods, including reactions with sulfonyl chlorides, sulfonic acids, or through electrochemical oxidative coupling of amines and thiols. organic-chemistry.orgtue.nl This versatility allows for the introduction of a wide array of sulfonyl groups onto the this compound scaffold, thereby modifying its chemical and physical properties, such as solubility, acidity, and biological activity. The resulting bis-sulfonamides can act as ligands for metal catalysts or as building blocks for supramolecular assemblies.

| Sulfonyl Chloride Reagent | Resulting Derivative | Potential Functional Properties |

|---|---|---|

| Benzenesulfonyl chloride | N,N'-(2-ethoxypropane-1,3-diyl)dibenzenesulfonamide | Precursor for metal-organic frameworks (MOFs); potential for gas sorption applications. |

| p-Toluenesulfonyl chloride (Tosyl chloride) | N,N'-(2-ethoxypropane-1,3-diyl)bis(4-methylbenzenesulfonamide) | Chiral ligand precursor; intermediate for pharmaceuticals. |

| Dansyl chloride | 5,5'-( (2-ethoxypropane-1,3-diyl)bis(sulfonamido))bis(naphthalene-1-sulfonic acid) | Fluorescent probe for biological imaging or metal ion sensing. |

| Methanesulfonyl chloride | N,N'-(2-ethoxypropane-1,3-diyl)dimethanesulfonamide | Increased water solubility; building block for hydrophilic polymers. |

Development of Chiral Catalysts and Organocatalytic Auxiliaries

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. chemrxiv.org Chiral 1,3-diamines are a significant class of such molecules, serving as powerful auxiliaries and catalysts in a multitude of enantioselective transformations. rsc.orgresearchgate.netnih.govnii.ac.jp While this compound is itself achiral, it provides a prochiral scaffold that can be readily converted into valuable chiral derivatives.

Design and Synthesis of Chiral this compound Derivatives

The creation of chiral catalysts from this compound involves the synthesis of its enantioenriched derivatives. Several strategies can be employed to achieve this. One common approach is the reaction of the diamine with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. Another method involves the derivatization of the diamine to introduce other functional groups that can then participate in asymmetric transformations.

For instance, chiral 1,3-diamines have been synthesized from starting materials like (-)-cis-2-benzamidocyclohexanecarboxylic acid. nih.gov These synthetic routes demonstrate that substituents on the amino groups can be controlled to fine-tune the catalyst's stereochemical influence. nih.gov Applying similar principles, this compound can be reacted with chiral epoxides or acids to generate diastereomeric mixtures that can be separated, or it can be used in asymmetric reductive amination processes to produce chiral derivatives.

| Synthetic Strategy | Description | Potential Chiral Product |

|---|---|---|

| Resolution via Diastereomeric Salts | Reaction of a racemic derivative of the diamine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are then separated by crystallization. | (R)- or (S)-configured diamine derivative. |

| Asymmetric Reductive Amination | Reaction of a suitable diketone precursor with a chiral amine, followed by reduction, or reaction of a precursor with ammonia (B1221849) in the presence of a chiral catalyst. | Chiral diamine with stereocenters defined by the catalyst. |

| Derivatization with Chiral Auxiliaries | Reaction with a chiral molecule to form a diastereomeric product, which can be purified and the auxiliary subsequently cleaved. | Enantiopure N-substituted diamine derivative. |

Application in Enantioselective Organic Transformations

Chiral 1,3-diamine derivatives have proven to be effective organocatalysts in a range of enantioselective organic transformations. nih.govnii.ac.jp They are particularly noted for their performance in asymmetric Mannich and Henry reactions. nih.govnih.govscispace.com In these reactions, one amine group of the diamine catalyst typically forms an enamine intermediate with a ketone or aldehyde substrate. The other amine group, often a tertiary amine in the catalyst design, acts as a Brønsted acid or base or coordinates to a metal, helping to orient the electrophile for a stereoselective attack. nih.govnii.ac.jp

Research has shown that catalysts derived from 1,3-diamines can afford products with high enantioselectivities under mild conditions. nih.govnii.ac.jpscispace.com For example, in the asymmetric Henry reaction, copper complexes of chiral 1,3-diamines have catalyzed the reaction between benzaldehyde and nitromethane to give β-nitroalcohols with excellent yields and enantioselectivities (up to 98% yield and 91% enantiomeric excess). nih.gov The cooperative action between the two amine groups within the 1,3-diamine structure is crucial for achieving high levels of stereocontrol. nih.govnii.ac.jp

| Reaction Type | Catalyst System | Substrates | Product | Typical Yield | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral 1,3-diamine derivative + Acid | Ketones + Imines | β-Amino carbonyl compounds | High | High |

| Asymmetric Henry (nitroaldol) Reaction | Cu(II) complex of a chiral 1,3-diamine | Aldehydes + Nitromethane | β-Nitroalcohols | Up to 98% nih.gov | Up to 91% nih.gov |

| Asymmetric Michael Addition | Chiral 1,3-diamine organocatalyst | Ketones + Nitroalkenes | γ-Nitroketones | Good to Excellent | Moderate to High |

Investigation of Recyclability and Stability in Catalytic Cycles

A critical aspect of sustainable chemistry is the development of catalysts that are not only efficient but also stable and recyclable. mdpi.com For catalysts derived from this compound to be viable for industrial applications, their stability over multiple reaction cycles and the ease with which they can be recovered and reused are paramount.

Strategies to enhance catalyst recyclability often involve immobilizing the catalyst onto a solid support. This can include anchoring the chiral diamine derivative to polymers, silica gel, or magnetic nanoparticles. mdpi.com Magnetic nanoparticles, for instance, allow for the simple separation of the catalyst from the reaction mixture using an external magnet, which can significantly simplify product purification and catalyst reuse. mdpi.com

| Catalytic Cycle | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 98 | 95 |

| 2 | 97 | 95 |

| 3 | 95 | 94 |

| 4 | 92 | 93 |

| 5 | 89 | 91 |

Advanced Characterization Techniques and Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Ethoxypropane-1,3-diamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the atomic connectivity and spatial arrangement can be constructed.

Due to the presence of a chiral center at the C2 carbon, the protons of the adjacent methylene (B1212753) groups (C1 and C3) are diastereotopic. This means that even though they are both CH₂ groups, the two protons within each group are in chemically non-equivalent environments and would be expected to have different chemical shifts and exhibit coupling to each other (geminal coupling).

Predicted ¹H and ¹³C NMR Data

Based on established chemical shift principles and data from analogous aliphatic amines and ethers, a predicted NMR assignment for this compound in a standard solvent like CDCl₃ is presented below. pdx.edulibretexts.orgdocbrown.info

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃) | ~1.15 | Triplet (t) | ~7.0 | 3H |

| H-b (OCH₂) | ~3.45 | Quartet (q) | ~7.0 | 2H |

| H-c, H-c' (CH₂NH₂) | ~2.70 - 2.90 | Multiplet (m) | - | 4H |

| H-d (CH) | ~3.30 | Multiplet (m) | - | 1H |

| H-e (NH₂) | ~1.50 (broad) | Singlet (s) | - | 4H |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) |

| C-a (CH₃) | ~15 |

| C-b (OCH₂) | ~65 |

| C-c (CH₂NH₂) | ~45 |

| C-d (CH) | ~80 |

Detailed Conformational Analysis using ¹H, ¹³C, and 2D NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the through-bond and through-space connectivities that define the molecule's conformation. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.eduemerypharma.com Key expected correlations include:

A cross-peak between the methyl protons (H-a) and the ethoxy methylene protons (H-b).

Correlations between the methine proton (H-d) and the diastereotopic protons of the aminomethylene groups (H-c, H-c').

Correlations between the geminal, diastereotopic protons within each CH₂NH₂ group.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, confirming the fundamental C-H framework. emerypharma.comnanalysis.com Expected correlations are:

H-a with C-a

H-b with C-b

H-c/c' with C-c

H-d with C-d

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. emerypharma.comyoutube.com Important HMBC correlations would include:

From the methyl protons (H-a) to the ethoxy methylene carbon (C-b).

From the ethoxy methylene protons (H-b) to both the methyl carbon (C-a) and the methine carbon (C-d).

From the aminomethylene protons (H-c) to the methine carbon (C-d).

These combined 2D techniques provide an unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

Investigation of Dynamic Processes and Molecular Interactions

Dynamic NMR (DNMR) spectroscopy can be employed to study time-dependent phenomena such as conformational changes and intermolecular exchange processes. libretexts.orgyoutube.com

Conformational Dynamics: this compound possesses rotational freedom around its C-C, C-O, and C-N single bonds. At low temperatures, the rotation around these bonds could become slow enough on the NMR timescale to allow for the observation of distinct conformers. Variable-temperature (VT) NMR studies could be used to monitor the broadening and coalescence of signals, allowing for the calculation of the energy barriers to rotation.

Proton Exchange: The amine (NH₂) protons can undergo chemical exchange with other labile protons in the solution (e.g., trace water) or between molecules. This process is often pH and concentration-dependent. Typically, this exchange is fast, leading to the NH₂ signal appearing as a broad singlet. libretexts.org Cooling the sample can slow this exchange, potentially resolving the signal into a sharper peak and revealing coupling to adjacent protons. Deuterium exchange experiments (adding a small amount of D₂O to the NMR tube) would cause the NH₂ signal to disappear, confirming its assignment.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₅H₁₄N₂O.

The calculated exact mass for the neutral molecule and its protonated molecular ion [M+H]⁺ are as follows:

Molecular Formula: C₅H₁₄N₂O

Calculated Exact Mass of Neutral Molecule: 118.11061 Da

Calculated Exact Mass of [M+H]⁺: 119.11822 Da

An experimental HRMS measurement matching this value would provide definitive confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecular structure. The key structural features of this compound—two primary amine groups and an ether linkage—dictate its fragmentation. miamioh.edulibretexts.org

The most prominent fragmentation mechanism for both amines and ethers is alpha-cleavage , where a C-C bond adjacent to the heteroatom (N or O) is broken. youtube.com

Predicted Major Fragmentation Pathways:

Alpha-cleavage adjacent to a nitrogen atom: Loss of an aminomethylene radical (•CH₂NH₂) from the molecular ion (m/z 118) would lead to a fragment ion at m/z 88. A subsequent alpha-cleavage could occur.

Alpha-cleavage adjacent to the other nitrogen atom: This would also result in a fragment at m/z 88. The iminium ion [CH(OCH₂CH₃)CH₂NH₂]⁺ is a likely stable fragment.

Alpha-cleavage adjacent to the oxygen atom:

Cleavage of the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃), producing a fragment at m/z 89.

Cleavage of the propanediamine backbone would be a more complex fragmentation.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 118 | [C₅H₁₄N₂O]⁺• | Molecular Ion (M⁺•) |

| 103 | [M - CH₃]⁺ | Loss of a methyl radical |

| 88 | [M - CH₂NH₂]⁺ | Alpha-cleavage at C-C bond next to nitrogen |

| 89 | [M - C₂H₅]⁺ | Alpha-cleavage at C-O bond, loss of ethyl radical |

| 30 | [CH₂NH₂]⁺ | Iminium ion from cleavage of the backbone |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding. mdpi.commdpi.com

The key functional groups in this compound are the primary amine (-NH₂) and the ether (C-O-C).

N-H Vibrations: Primary amines typically show two distinct stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net The presence of intermolecular hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. N-H bending vibrations (scissoring) are expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

C-O Vibration: A strong, characteristic C-O stretching band for the ether linkage is expected to appear in the fingerprint region, typically around 1070-1150 cm⁻¹.

C-N Vibration: The C-N stretching vibration usually appears as a medium to weak band in the 1020-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-H backbone vibrations are typically strong, providing a clear fingerprint of the aliphatic structure. worktribe.com

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium-Strong, Broad | Weak |

| C-H Stretch | Alkane (sp³) | 2850 - 3000 | Strong | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium-Strong | Weak |

| C-O Stretch | Ether | 1070 - 1150 | Strong | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak | Medium |

Characteristic Vibrations of Amine and Ether Linkages

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes within a molecule. The spectrum of this compound is expected to be dominated by the characteristic vibrations of its primary amine and ether functionalities.

Amine Group Vibrations: Primary amines (R-NH₂) exhibit several distinct vibrational modes. orgchemboulder.comlibretexts.org

N-H Stretching: Two bands are typically observed in the region of 3400-3250 cm⁻¹. orgchemboulder.com The higher frequency band corresponds to the asymmetric stretching vibration, while the lower frequency band is due to the symmetric stretching of the N-H bonds. libretexts.org The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

N-H Bending (Scissoring): A moderate to strong absorption, resulting from the scissoring motion of the -NH₂ group, is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad and strong band, characteristic of primary and secondary amines, can be observed in the 910-665 cm⁻¹ range, arising from the out-of-plane wagging of the N-H bonds. orgchemboulder.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines like this compound typically gives rise to a weak to medium band in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.org

Ether Linkage Vibrations: The most prominent feature for the ether group is the C-O-C stretching vibration. libretexts.orgspectroscopyonline.com

Asymmetric C-O-C Stretching: For aliphatic ethers, a strong and characteristic absorption band corresponding to the asymmetric C-O-C stretch is expected to be the most intense peak in the 1300-1000 cm⁻¹ region, typically around 1150-1070 cm⁻¹. spectroscopyonline.compressbooks.pub

Symmetric C-O-C Stretching: The symmetric stretch is generally weaker and appears at a lower frequency. spectroscopyonline.com

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | Asymmetric N-H Stretch | 3400-3300 | Medium |

| Symmetric N-H Stretch | 3330-3250 | Medium | |

| N-H Bend (Scissoring) | 1650-1580 | Medium to Strong | |

| C-N Stretch | 1250-1020 | Weak to Medium | |

| N-H Wag | 910-665 | Strong, Broad | |

| Ether | Asymmetric C-O-C Stretch | 1150-1070 | Strong |

Analysis of Hydrogen Bonding and Supramolecular Assemblies

The primary amine groups and the ether oxygen atom in this compound are capable of participating in hydrogen bonding, which plays a crucial role in dictating its physical properties and supramolecular architecture. uow.edu.au The -NH₂ groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors.

These interactions can lead to the formation of various supramolecular assemblies in both the liquid and solid states. worldscientific.comcore.ac.uk In the solid state, an extensive network of intermolecular hydrogen bonds of the N-H···N and N-H···O types is anticipated. These interactions can link molecules together to form chains, sheets, or more complex three-dimensional structures. The presence and strength of hydrogen bonding can be inferred from spectroscopic data, particularly the broadening and red-shifting of the N-H stretching bands in the IR spectrum. The study of similar diamine systems has shown that they can form intricate hydrogen-bonded networks, often leading to the formation of specific crystalline structures. uow.edu.auresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govspringernature.com Although a crystal structure for this compound is not publicly available, analysis of related structures, such as propane-1,3-diaminium salts, provides valuable insights into the expected solid-state conformation and packing. nih.govresearchgate.net

Crystal Packing and Supramolecular Architecture Analysis

In the crystalline state, molecules of this compound would arrange themselves to maximize packing efficiency and satisfy hydrogen bonding potentials. It is expected that the crystal structure would be dominated by a network of hydrogen bonds, where the amine groups of one molecule interact with the amine or ether groups of neighboring molecules. nih.gov This would likely result in a highly ordered, three-dimensional supramolecular architecture. Analysis of related diamine structures reveals that they often form layered or channeled structures, with the alkyl chains segregating into hydrophobic regions and the polar amine groups forming hydrophilic domains through hydrogen bonding. uow.edu.au

Precise Determination of Bond Lengths, Angles, and Torsion Angles

X-ray crystallography allows for the precise measurement of geometric parameters within the molecule. gla.ac.uk Based on data from structurally similar compounds, such as N,N′-Bis(2,3-dimethoxybenzylidene)propane-1,3-diamine and various propanediaminium salts, the expected bond lengths and angles for this compound can be estimated. nih.govnih.gov

Expected Bond Parameters:

C-N Bond Length: Approximately 1.47 Å

C-C Bond Length: Approximately 1.52 Å

C-O Bond Length: Approximately 1.43 Å

C-C-C Bond Angle: Approximately 112°

C-C-N Bond Angle: Approximately 111°

C-O-C Bond Angle: Approximately 112°

The conformation of the propane (B168953) backbone is determined by the torsion angles. Studies on propane-1,3-diamine derivatives show that the molecule can adopt various conformations, with the anti-anti conformation often being energetically favorable in the solid state. nih.govmdpi.com

The table below presents representative bond lengths and angles from a related propane-1,3-diamine derivative crystal structure.

| Bond/Angle | Representative Value (Å or °) |

| C-N | 1.472(3) Å |

| C-C | 1.525(4) Å |

| C-O | 1.428(2) Å |

| C-C-C | 112.5(2) ° |

| C-C-N | 111.3(2) ° |

| C-O-C | 112.1(1) ° |

Note: These values are illustrative and taken from published crystal structures of similar molecules. The actual values for this compound may vary.

Confirmation of Chirality and Absolute Configuration in Crystalline Forms

This compound possesses a stereocenter at the C2 position of the propane chain, meaning it can exist as two enantiomers (R and S). X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided that a single crystal of an enantiomerically pure sample is available. wikipedia.org

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. researchgate.net This effect causes small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By analyzing these differences, the absolute arrangement of atoms in space can be determined, allowing for the unambiguous assignment of the R or S configuration at the chiral center. yale.edu While this technique is most effective with heavier atoms, modern diffractometers and computational methods have made it possible to determine the absolute configuration of light-atom molecules containing only C, H, N, and O. researchgate.net

Theoretical and Computational Studies of 2 Ethoxypropane 1,3 Diamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information on molecular geometry, energy, and various electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.mewikipedia.org DFT methods calculate the total energy of a system based on its electron density rather than the complex many-electron wavefunction. fiveable.mewikipedia.org For 2-ethoxypropane-1,3-diamine, DFT would be employed to determine its optimal molecular geometry, vibrational frequencies, and a host of electronic properties.

By applying a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)), a range of molecular descriptors can be calculated. mdpi.com These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures. For instance, DFT can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) can be determined, which are essential for predicting intermolecular interactions and chemical reactivity. mdpi.comnih.gov

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: The following data are illustrative examples of what DFT calculations would yield and are not based on published research.)

| Property | Calculated Value |

| Ground State Energy | -442.8 Hartree |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.0 eV |

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. chemeurope.comwikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a good starting point for more complex and accurate methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, which systematically account for electron correlation. chemeurope.comststephens.net.in These methods, while computationally more demanding than DFT, can offer higher accuracy for certain properties and serve as a benchmark for other computational approaches. chemeurope.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex calculations of Hartree-Fock theory. wikipedia.orguni-muenchen.de Methods like AM1, PM3, and MNDO are significantly faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary, high-throughput computational screening. uni-muenchen.deucsb.edu While their accuracy can be variable, they are useful for obtaining qualitative insights and initial geometries for more rigorous calculations. ucsb.edu

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. libretexts.orguni-muenchen.de It is calculated from the electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in space. libretexts.org The MEP is typically visualized as a 3D map projected onto the molecule's electron density surface. avogadro.ccyoutube.com

For this compound, the MEP map would highlight regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). The nitrogen atoms of the two amine groups, with their lone pairs of electrons, are expected to be the regions of most negative electrostatic potential, indicating their role as primary sites for electrophilic attack or hydrogen bonding. uni-muenchen.de Conversely, the hydrogen atoms of the amine groups would exhibit positive potential, making them susceptible to nucleophilic attack or acting as hydrogen bond donors. The oxygen atom of the ethoxy group would also show a region of negative potential. This analysis of charge distribution is critical for predicting how the molecule will interact with other molecules, including solvents, reagents, or biological targets. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, conformational analysis and molecular dynamics simulations explore the molecule's flexibility and its behavior over time, often in a condensed phase.

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations or isomers. solubilityofthings.com Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. nih.govresearchgate.net

By systematically rotating the dihedral angles of the C-C, C-N, and C-O bonds in this compound and calculating the energy at each step, a conformational energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformations. It is expected that staggered conformations, which minimize steric hindrance between adjacent groups, will be energetically favored over eclipsed conformations. solubilityofthings.com Intramolecular hydrogen bonding between the amine groups and the ethoxy oxygen could also play a significant role in stabilizing certain conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: The following data are for illustrative purposes.)

| Conformer | Dihedral Angles (N-C-C-C, C-C-C-N, C-O-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | anti, anti, anti | 0.00 |

| Local Minimum 1 | anti, gauche, anti | 0.85 |

| Local Minimum 2 | gauche, gauche, anti | 1.50 |

| Transition State 1 | eclipsed, anti, anti | 4.20 |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms in the system. This allows for the study of how this compound would behave in different environments, such as in various solvents like water, methanol (B129727), or a non-polar solvent. nih.gov

No Theoretical and Computational Studies Found for this compound

A thorough search of available scientific literature and databases has revealed a significant lack of specific theoretical and computational studies focused solely on the chemical compound this compound. Consequently, the generation of a detailed article adhering to the requested outline on this particular molecule is not possible at this time.

General principles of the theoretical frameworks mentioned in the outline are well-established in chemistry. For instance, Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgwpmucdn.comyoutube.comlibretexts.orgethz.ch Similarly, transition state modeling is a computational method used to investigate the energy barriers and pathways of chemical reactions.

Furthermore, the study of ligand-metal interactions is a vast area of inorganic and computational chemistry. Theoretical evaluations can provide insights into chelation strength, coordination preferences, and the electronic structure of the resulting metal complexes. frontiersin.orgresearchgate.net

While these theoretical methods are routinely applied to a wide range of chemical compounds, it appears that this compound has not been a specific subject of such detailed computational investigation in the accessible scientific literature. Research on similar but distinct molecules, such as 2,2-dimethylpropane-1,3-diamine, does exist but cannot be substituted to fulfill the specific requirements of the request. mdpi.comresearchgate.net

Without dedicated research on this compound, any attempt to generate the requested article would require speculative analysis or the extrapolation of data from dissimilar molecules, which would not meet the required standards of scientific accuracy and would violate the strict focus on the specified compound.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Pathways for 2-Ethoxypropane-1,3-diamine

Currently, specific, high-yield synthetic routes for this compound are not extensively documented in peer-reviewed journals. However, established methods for the synthesis of substituted 1,3-diaminopropane (B46017) derivatives provide a foundational framework. Patents for related compounds often describe multi-step processes that could be adapted for the synthesis of this compound. These patented routes for similar 1,3-diaminopropane derivatives suggest potential, yet unoptimized, pathways.

Future research will likely focus on developing more efficient and scalable synthetic strategies. This could involve the optimization of existing methods or the exploration of entirely new synthetic routes. Key areas for investigation would include the use of novel catalysts to improve reaction yields and reduce byproducts, as well as the development of continuous flow processes for safer and more efficient large-scale production.

Exploration of Unconventional Catalytic Applications of its Derivatives

The derivatives of 1,3-diamines have been shown to be effective catalysts in a variety of organic reactions. For instance, chiral 1,3-diamine derivatives have been successfully employed in asymmetric Mannich reactions, demonstrating their potential in stereoselective synthesis. The presence of the ethoxy group in this compound offers a unique structural motif that could lead to novel catalytic activities.

Future research should explore the synthesis of various derivatives of this compound and screen them for catalytic activity in a wide range of chemical transformations. Of particular interest would be their application in asymmetric catalysis, where the specific steric and electronic properties of the ethoxy group could influence enantioselectivity.

Integration into Advanced Functional Materials and Nanostructures

The bifunctional nature of this compound, with its two amine groups and an ether linkage, makes it a promising candidate as a monomer or cross-linking agent in the synthesis of advanced functional materials. Diamines are fundamental building blocks for polyamides, polyurethanes, and epoxy resins. The incorporation of the ethoxy group into the polymer backbone could impart unique properties such as altered solubility, thermal stability, and biocompatibility.

Emerging research could focus on the polymerization of this compound with various co-monomers to create novel polymers with tailored properties. Furthermore, its potential use in the formation of nanostructures, such as self-assembled monolayers or as a capping agent for nanoparticles, warrants investigation.

Bio-inspired and Biorenewable Routes for Sustainable Production

The production of chemicals from renewable feedstocks is a cornerstone of green chemistry. While specific biorenewable routes for this compound have not been reported, significant progress has been made in the biosynthesis of the parent compound, 1,3-diaminopropane. Microbial fermentation routes using engineered microorganisms have been developed to produce 1,3-diaminopropane from renewable resources.

A forward-looking research direction would be to leverage these biosynthetic pathways and engineer microorganisms capable of producing functionalized diamines like this compound. This could involve the introduction of specific enzymes that can perform the ethoxylation of a biosynthetic intermediate. Success in this area would represent a significant step towards the sustainable production of this specialty chemical.

Application of Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling

A thorough understanding of reaction kinetics and mechanisms is crucial for the optimization of any chemical synthesis. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization of starting materials, intermediates, and final products. For instance, the spectroscopic data for the closely related 2,2-Dimethylpropane-1,3-diamine has been well-documented and can serve as a guide.